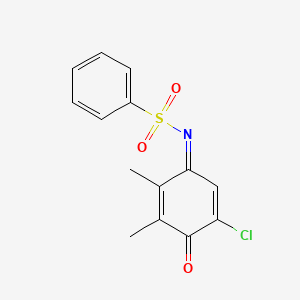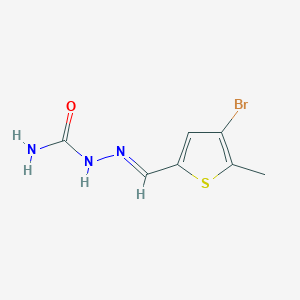
N-(5-chloro-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide, commonly known as Sulfamethoxazole, is a sulfonamide antibiotic used to treat bacterial infections. It is a synthetic compound that was first synthesized in the 1960s and has since been widely used in clinical settings.
Mecanismo De Acción
Sulfamethoxazole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and the inhibition of its synthesis leads to the death of the bacteria. Sulfamethoxazole specifically targets the dihydropteroate synthase enzyme, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects
Sulfamethoxazole has been shown to have a high degree of bioavailability and is rapidly absorbed into the bloodstream after oral administration. It is primarily excreted in the urine and has a half-life of approximately 10 hours. Sulfamethoxazole has been shown to have minimal toxicity and is generally well-tolerated by patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfamethoxazole is widely used in laboratory experiments due to its antibacterial properties and well-established synthesis method. It is relatively inexpensive and readily available, making it a popular choice for researchers. However, Sulfamethoxazole has limitations in terms of its specificity and selectivity. It may also have off-target effects that can complicate experimental results.
Direcciones Futuras
There are several potential future directions for research on Sulfamethoxazole. One area of interest is the development of new analogs with improved specificity and selectivity. Another area of research is the use of Sulfamethoxazole in combination with other drugs to enhance its antibacterial activity. Additionally, there is interest in studying the potential use of Sulfamethoxazole in the treatment of parasitic infections and other diseases.
Métodos De Síntesis
Sulfamethoxazole is synthesized by the reaction of 4-aminobenzenesulfonamide with 5-chloro-2,3-dimethyl-1,4-benzoquinone in the presence of a base. The resulting compound is then purified and crystallized to obtain pure Sulfamethoxazole. The synthesis method has been well-established and is widely used in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
Sulfamethoxazole has been extensively studied for its antibacterial properties. It is commonly used in combination with Trimethoprim to treat a wide range of bacterial infections, including urinary tract infections, respiratory infections, and gastrointestinal infections. Sulfamethoxazole has also been studied for its potential use in the treatment of malaria and other parasitic infections.
Propiedades
IUPAC Name |
(NZ)-N-(5-chloro-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-10(2)14(17)12(15)8-13(9)16-20(18,19)11-6-4-3-5-7-11/h3-8H,1-2H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALJQKJUTGHKMF-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=NS(=O)(=O)C2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C(=O)C(=C/C1=N/S(=O)(=O)C2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)



![3-(4-fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B5910551.png)
![N'-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5910555.png)

![ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5910565.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B5910580.png)